1-Imino-5-phenyl-1,4-thiazepane 1-oxide
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Description
1-Imino-5-phenyl-1,4-thiazepane 1-oxide is a heterocyclic compound that has been widely studied in the field of medicinal chemistry. It is a member of the thiazepane family, which is known for its diverse biological activities. The compound has been found to have potential applications in the treatment of various diseases, including cancer and neurological disorders.
Scientific Research Applications
Synthesis and Organic Chemistry Applications
A notable application of compounds related to "1-Imino-5-phenyl-1,4-thiazepane 1-oxide" is in the field of organic synthesis. For example, a study describes a new approach to the synthesis of imine-containing 1,2,5-benzothiadiazepine-1,1-dioxides and 1,4-benzodiazepin-5-ones using iminophosphoranyl thiazine-S-oxides as precursors. Key steps include Staudinger reaction, aza-Wittig reaction, and the conversion of a thiazine-S-oxide into an amino ketone via a [2,3] sigmatropic rearrangement (Anwar et al., 2000).
Medicinal Chemistry and Biological Applications
In the realm of medicinal chemistry, several studies focus on the synthesis and evaluation of novel compounds with potential biological activities. One such study aimed at the synthesis and screening of novel 2-(substituted phenyl imino)-5-benzylidene-4-thiazolidinones, which exhibited significant in vivo anti-inflammatory, antinociceptive, and in vitro free-radical scavenging activities. These compounds were highlighted for their potential as non-ulcerogenic tri-action drug candidates, showing significant activities compared to standard drugs (Chawla et al., 2019).
Materials Science and Corrosion Inhibition
Compounds with structures similar to "this compound" have also been investigated as corrosion inhibitors. For instance, heterocyclic compounds, including thiadiazolines, have been studied for their effectiveness in inhibiting corrosion of mild steel in acid solutions. These compounds demonstrate good inhibition efficiency in both hydrochloric and sulfuric acid solutions, indicating their potential as corrosion inhibitors for industrial applications (Quraishi & Sardar, 2003).
properties
IUPAC Name |
1-imino-5-phenyl-1,4-thiazepane 1-oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c12-15(14)8-6-11(13-7-9-15)10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEZBLOPHNDGPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=N)(=O)CCNC1C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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